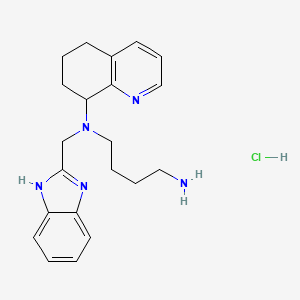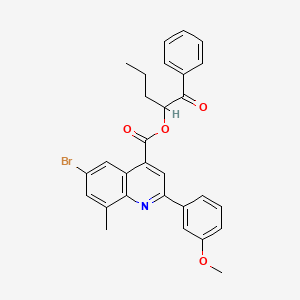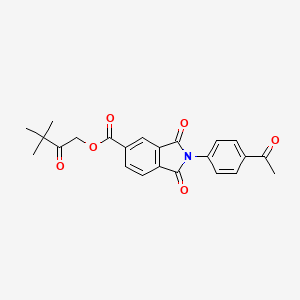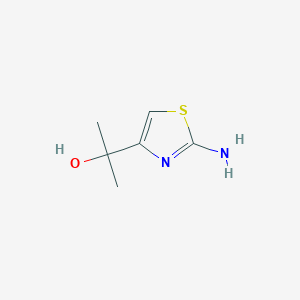
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroquinoline structure via a butane-1,4-diamine linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid or other suitable reagents.
Synthesis of Tetrahydroquinoline: Using cyclization reactions involving aniline derivatives and aldehydes.
Linking the Two Moieties: Through nucleophilic substitution reactions involving butane-1,4-diamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the benzimidazole or tetrahydroquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, targeting specific enzymes or receptors in the body.
Industry
In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Quinoline Derivatives: Like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
What sets N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride apart is its unique combination of benzimidazole and tetrahydroquinoline moieties, which could confer distinct chemical and biological properties not found in other compounds.
属性
分子式 |
C21H28ClN5 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H |
InChI 键 |
DBNMEMJSDAAGNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B12460380.png)
![6-Amino-2-(2-{2-[2-(2-amino-3-hydroxypropanamido)-4-methylpentanamido]-3-methylpentanamido}acetamido)-N-(1-carbamoyl-2-methylpropyl)hexanamide](/img/structure/B12460391.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12460394.png)


![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)


![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12460452.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B12460460.png)
